Ethyl 2-amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)propanoate
Description
Properties
Molecular Formula |
C9H14ClN3O2 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
ethyl 2-amino-3-(4-chloro-3-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H14ClN3O2/c1-3-15-9(14)8(11)5-13-4-7(10)6(2)12-13/h4,8H,3,5,11H2,1-2H3 |
InChI Key |
NERBWIBKKNQGEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=C(C(=N1)C)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-chloro-3-methyl-1H-pyrazole
The pyrazole core with chloro and methyl substituents is typically synthesized via cyclization reactions involving hydrazines and β-dicarbonyl compounds, followed by selective chlorination at the 4-position. Literature indicates that chlorination can be achieved using reagents such as N-chlorosuccinimide (NCS) under mild conditions to avoid over-chlorination or degradation of the pyrazole ring.
Coupling of Pyrazole to Amino Acid Backbone
The key transformation is the formation of the bond between the pyrazole nitrogen (N1) and the 3-position of the propanoate chain bearing the amino group. This is commonly achieved through nucleophilic substitution or alkylation reactions:
- Starting Material: 2-amino-3-halo-propanoate ethyl ester (e.g., ethyl 2-amino-3-bromopropanoate)
- Reaction: The pyrazole nitrogen acts as a nucleophile, displacing the halide under basic conditions.
- Conditions: Use of polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with bases like potassium carbonate or triethylamine, at temperatures ranging from ambient to 80°C.
This step requires strict control to prevent side reactions such as over-alkylation or polymerization.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|
| Pyrazole chlorination | N-chlorosuccinimide (NCS), solvent (e.g., DCM) | 0–25°C | 70–85 | Controlled chlorination to avoid side products |
| N-alkylation with amino ester | Ethyl 2-amino-3-bromopropanoate, K2CO3, DMF | 50–80°C | 60–80 | Base-mediated nucleophilic substitution |
| Esterification (if needed) | Ethanol, acid catalyst | Reflux (78°C) | 75–90 | Ensures formation of ethyl ester |
| Purification | Recrystallization (2-propanol), chromatography | Ambient | >95% purity | HPLC or NMR used for purity confirmation |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern on the pyrazole ring and the integrity of the amino acid ester moiety.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Identifies functional groups, such as ester carbonyl and amino groups.
- X-ray Crystallography: Provides 3D structural confirmation when crystals are available.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, typically achieving ≥95% purity.
Comparative Analysis with Related Compounds
| Compound | Key Differences | Impact on Synthesis | Biological Relevance |
|---|---|---|---|
| This compound | Contains 4-chloro and 3-methyl substitutions on pyrazole | Requires selective chlorination and methylation steps | Enhanced target binding due to substitutions |
| Methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate | Nitro group instead of amino ester | Nitro group requires reduction steps | Different biological activity profile |
| 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | Acid form, no ethyl ester | Esterification step omitted | Different solubility and pharmacokinetics |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-amino-3-(4-propyl-1H-pyrazol-1-yl)propanoate
- Molecular Formula : C₁₁H₁₉N₃O₂
- Molecular Weight : 225.29 g/mol
- Key Differences: Replaces the 4-chloro-3-methyl substituents with a 4-propyl group. Limited data on boiling/melting points suggest differences in crystallinity compared to the chloro-methyl analog .
Telotristat Ethyl Derivatives
- Example: (S)-Ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate
- Molecular Weight : 754.2 g/mol (as the etiprate salt)
- Key Differences : Incorporates a trifluoroethoxy-pyrimidine moiety, enhancing steric bulk and electronic complexity. Stability studies show <0.5% degradation to the active acid under accelerated conditions (40°C, 75% RH for 6 months), outperforming simpler esters in formulation robustness .
Amino Acid Backbone Modifications
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
- Key Features: A nitro group on the phenyl ring introduces strong electron-withdrawing effects, increasing reactivity in reduction reactions (e.g., conversion to aminophenyl-propanol derivatives via sodium borohydride). This contrasts with the chloro-methyl pyrazole analog, which is less reactive under similar conditions .
Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl
- Molecular Weight : 310.00 g/mol (as HCl salt)
- Key Differences: The isopropyl ester and methylamino group alter solubility and bioavailability. Higher molecular weight and branched ester chain may reduce metabolic clearance rates compared to ethyl esters .
Chromatographic and Ionization Properties
- Retention/Migration Times: Simpler esters (e.g., ethyl hexanoate, ethyl propanoate) exhibit similar retention times but distinct migration behaviors due to differences in dimer formation during ionization. The chloro-methyl pyrazole derivative likely forms stable protonated dimers in mass spectrometry, influenced by its higher molecular content .
Biological Activity
Ethyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate, also known as (S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate, has garnered attention due to its potential therapeutic applications, particularly in the treatment of carcinoid syndrome. This compound exhibits a variety of biological activities that are significant in pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₃₅ClF₃N₇O₆ |
| Molecular Weight | 754.15 g/mol |
| CAS Number | 1137608-69-5 |
| Purity | >98% |
This compound functions primarily as a selective inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Its structure allows it to interact with specific targets, leading to significant biological effects:
- Inhibition of Meprin Enzymes : Research indicates that pyrazole derivatives can inhibit meprin α and β proteases, which are implicated in cancer progression and fibrosis. These enzymes play roles in extracellular matrix remodeling and can influence cancer cell invasion and metastasis .
- CDK9 Selectivity : The compound has shown potential in selectively inhibiting cyclin-dependent kinase 9 (CDK9), which is crucial for regulating transcriptional processes and is associated with various cancers .
Anticancer Properties
This compound has demonstrated notable anticancer activity through various mechanisms:
- Apoptosis Induction : Studies have reported that the compound induces apoptosis in cancer cells, which is a critical mechanism for cancer therapy .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation .
Pharmacological Applications
The compound has been evaluated for its efficacy in treating carcinoid syndrome, a condition characterized by excessive serotonin production due to neuroendocrine tumors. It received orphan designation status in the EU for this indication, highlighting its therapeutic potential .
Case Studies
- Case Study on Carcinoid Syndrome : A clinical trial assessing the efficacy of (S)-ethyl 2-amino-3-(4-(2-amino-6((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate showed significant reductions in serum serotonin levels among participants, indicating its effectiveness in managing symptoms associated with carcinoid syndrome .
- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including colorectal and hepatocellular carcinoma cells. The mechanism involves modulation of apoptotic pathways and inhibition of cell migration .
Q & A
Q. Why do similar pyrazole derivatives exhibit varying antimicrobial potencies?
- Case Study : Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate (MIC ~25 µg/mL) vs. its 4-nitro analog (MIC ~50 µg/mL).
- Resolution : Nitro groups increase hydrophobicity, reducing cell membrane penetration in Gram-negative bacteria. Chloro groups balance lipophilicity and polarity for optimal uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
